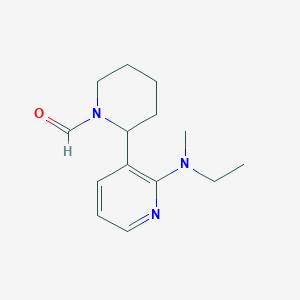
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd ist eine komplexe organische Verbindung, die zur Klasse der Piperidinderivate gehört. Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome enthält. Verbindungen mit Piperidinringen sind in der medizinischen Chemie von Bedeutung, da sie in verschiedenen Arzneimitteln und Naturprodukten vorkommen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd beinhaltet typischerweise mehrstufige Reaktionen. Eine übliche Methode umfasst die Kondensation von 2-Aminoethylpiperidin mit 3-Methoxysalicylataldehyd zur Bildung eines Schiff-Base-Liganden . Ein weiterer Ansatz beinhaltet die Verwendung von substituierten 2-Aminopyridinen mit Arylglyoxalen und Meldrumsäure in einer Mehrkomponenten-Kondensationsreaktion .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die allgemeinen Prinzipien der organischen Synthese, wie die Verwendung von Reaktionen mit hoher Ausbeute und kostengünstigen Reagenzien, werden wahrscheinlich angewendet. Der Einsatz von automatisierten Synthese- und Reinigungsverfahren kann die Effizienz der industriellen Produktion ebenfalls steigern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Amine oder Alkohole umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Oxide liefern, während Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel sind Piperidinderivate dafür bekannt, die Tubulinpolymerisation zu hemmen, was zu antiproliferativen Effekten führen kann . Die Verbindung kann auch mit anderen zellulären Zielen interagieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative effects . The compound may also interact with other cellular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4-(1-Piperidin)pyridinderivate: Diese Verbindungen werden als duale Inhibitoren der anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) verwendet.
Substituierte Imidazo[1,2-a]pyridin-3-yl-Essigsäuren: Diese Verbindungen besitzen ein breites Spektrum an biologischer Aktivität, einschließlich antibakterieller und antifungizider Eigenschaften.
N-(Pyridin-2-yl)amide: Diese Verbindungen werden in verschiedenen synthetischen Anwendungen eingesetzt und haben signifikante biologische Aktivitäten.
Einzigartigkeit
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-carbaldehyd ist aufgrund seiner spezifischen Struktur einzigartig, die einen Piperidinring mit einer Pyridin-Einheit kombiniert. Diese einzigartige Kombination ermöglicht es ihm, unterschiedliche chemische und biologische Eigenschaften aufzuweisen, was es in verschiedenen Forschungs- und Industrieanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-[2-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-16(2)14-12(7-6-9-15-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
UXTZTDNQEHCKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=C(C=CC=N1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)


![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)

![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)






![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
